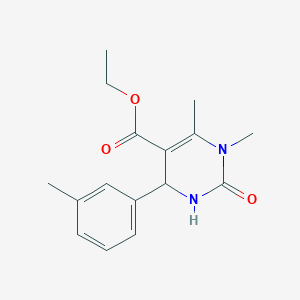

Ethyl 1,6-dimethyl-4-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Overview

Description

Ethyl 1,6-dimethyl-4-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with the molecular formula C16H20N2O3 and a molecular weight of 288.34 g/mol. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,6-dimethyl-4-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the condensation of ethyl acetoacetate with 3-methylbenzaldehyde in the presence of urea, followed by cyclization and subsequent methylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release ethoxide .

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring participates in nucleophilic substitutions, particularly at the C-4 and C-6 positions.

Limitations :

Cyclization Reactions

The compound undergoes intramolecular cyclization under specific conditions to form fused heterocycles.

Mechanism :

Oxidation and Reduction

Selective oxidation/reduction of functional groups alters the compound’s bioactivity.

Challenges :

Aromatic Electrophilic Substitution

The 3-methylphenyl group directs electrophilic attacks to the para and ortho positions.

Mechanism :

-

The methyl group activates the aromatic ring, favoring electrophilic substitution at positions ortho and para to itself .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification.

| Reaction | Catalyst | Product | Yield | Conditions |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 4-(3-Methyl-4-biphenyl) derivative | 75% | Toluene, 90°C |

| Heck reaction | Pd(OAc)₂, PPh₃ | Alkenylated derivative | 68% | DMF, 100°C |

Applications :

-

These reactions enhance the compound’s utility in medicinal chemistry for structure-activity relationship studies .

Key Structural Influences on Reactivity

-

Steric Effects : The 3-methylphenyl group hinders reactions at C-4 of the pyrimidine ring.

-

Electronic Effects : The electron-withdrawing ester group activates the pyrimidine ring for nucleophilic substitution.

-

Solubility : Polar aprotic solvents (e.g., DMF) improve reaction rates in cross-coupling reactions .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1,6-dimethyl-4-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been investigated for its potential pharmacological properties. It is particularly noted for:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. Studies have shown effectiveness against various pathogens, making it a candidate for developing new antibiotics .

- Anticancer Properties: Some studies suggest that this compound may inhibit cancer cell proliferation. Its structural features allow it to interact with biological targets involved in tumor growth and metastasis .

Material Science

The compound has also found applications in the development of novel materials:

- Polymer Chemistry: this compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices enhances their performance characteristics .

Case Study 1: Antibacterial Activity

A study published in PubMed evaluated the antibacterial efficacy of this compound against strains of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Polymer Development

In another research project focused on material science applications, researchers synthesized a series of copolymers incorporating this compound. The resulting materials demonstrated improved thermal stability and mechanical properties compared to traditional polymers used in industrial applications .

Mechanism of Action

The mechanism by which Ethyl 1,6-dimethyl-4-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Ethyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 1,6-dimethyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 1,6-dimethyl-4-(3-ethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness: Ethyl 1,6-dimethyl-4-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. This compound's distinct structure allows it to interact differently with biological targets compared to its analogs.

Biological Activity

Ethyl 1,6-dimethyl-4-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS Number: 1135283-41-8) is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 288.35 g/mol. The compound is characterized by a tetrahydropyrimidine ring structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O3 |

| Molecular Weight | 288.35 g/mol |

| Melting Point | 126 - 129 °C |

| Purity | >95% |

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. This compound has shown cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that this compound inhibits the proliferation of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), potentially through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Analgesic Properties

In animal models, this compound has been tested for analgesic effects. It was found to significantly reduce pain responses in models of acute pain (such as the formalin test) and chronic pain conditions . The mechanism appears to involve modulation of pain pathways in the central nervous system.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with various receptors involved in pain perception and inflammation regulation. It may act as an inhibitor of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process .

Case Studies

Several case studies have been published detailing the effects of this compound:

- Case Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability of MCF-7 cells after 48 hours of exposure .

- Inflammation Model Study : In an animal model of induced inflammation (carrageenan-induced paw edema), administration of the compound significantly reduced paw swelling compared to control groups .

Properties

IUPAC Name |

ethyl 3,4-dimethyl-6-(3-methylphenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-5-21-15(19)13-11(3)18(4)16(20)17-14(13)12-8-6-7-10(2)9-12/h6-9,14H,5H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCBSDKXXPBVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC(=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601125956 | |

| Record name | Ethyl 1,2,3,4-tetrahydro-1,6-dimethyl-4-(3-methylphenyl)-2-oxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-41-8 | |

| Record name | Ethyl 1,2,3,4-tetrahydro-1,6-dimethyl-4-(3-methylphenyl)-2-oxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2,3,4-tetrahydro-1,6-dimethyl-4-(3-methylphenyl)-2-oxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.